Hexyl 2-chlorobutanoate
Description
Hexyl 2-chlorobutanoate is an ester derivative of 2-chlorobutanoic acid, characterized by a hexyl alcohol moiety esterified to the carboxyl group of the chlorinated acid. This compound is structurally distinct due to the presence of a chlorine atom at the β-position of the butanoate chain, which influences its physical, chemical, and biological properties. For instance, chlorinated esters like chlorobutanol (CAS 57-15-8) are utilized in laboratory and industrial settings for their preservative and antimicrobial properties . This compound’s volatility and solubility are expected to differ significantly from non-chlorinated esters due to the electronegative chlorine substituent, which enhances polarity and may alter boiling points or solubility profiles .
Properties
IUPAC Name |
hexyl 2-chlorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONBEAFOOASRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(CC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335869 | |
| Record name | Hexyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88395-74-8 | |
| Record name | Hexyl 2-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Fischer esterification remains the most widely employed method for synthesizing hexyl 2-chlorobutanoate, involving the condensation of 2-chlorobutanoic acid with hexanol under acidic conditions. As detailed in foundational studies on esterification mechanisms, the process follows a four-step nucleophilic acyl substitution pathway:
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Protonation of the carbonyl oxygen to enhance electrophilicity
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Nucleophilic attack by hexanol on the activated carbonyl carbon
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Water elimination via deprotonation
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Regeneration of the acid catalyst
The equilibrium-driven nature of this reaction necessitates excess alcohol (typically 3:1 molar ratio) or continuous water removal to achieve high conversions.
Optimization Parameters
Industrial-scale implementations often employ sulfuric acid (5–10 mol%) at reflux temperatures (110–130°C) with reaction times of 6–24 hours. Key performance metrics from analogous ester syntheses include:
Notably, substituting 2-chlorobutanoic acid for its 3-chloro isomer introduces steric hindrance at the β-position, reducing reaction rates by approximately 15–20% compared to literature values for hexyl 3-chlorobutanoate.
Ring-Opening Esterification of γ-Chlorobutyrolactone
Lactone Substrate Activation
A patent-pending methodology for methyl γ-chlorobutyrate synthesis provides insights applicable to hexyl derivatives. The approach utilizes γ-chlorobutyrolactone, which undergoes nucleophilic ring-opening with alcohols in the presence of HCl gas:
For this compound, this would require synthesizing β-propiolactone derivatives, though the exact substrate remains experimentally underexplored.
Process Intensification Strategies
The referenced γ-chlorobutyrolactone method achieves 98.1% yield through:
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Low-temperature operation (-5°C to 0°C) to favor ring-opening over polymerization
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Batch HCl introduction maintaining saturation without solvent dilution
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Vacuum distillation (25 mmHg, 80–85°C) for product isolation
Adapting these conditions to hexanol would require:
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Pre-cooling hexanol/HCl mixtures to -10°C
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Controlled lactone addition over 2–4 hours
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Post-reaction neutralization with NaHCO₃
Ionic Liquid-Promoted Oxidative Esterification
Metal-Free Catalytic Systems
Recent advances in ionic liquid chemistry demonstrate their efficacy in mediating oxidative esterification of alcohols. For secondary alcohols like hexanol, the proposed mechanism involves:
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β-hydride elimination generating hexanal
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N-heterocyclic carbene (NHC) formation from imidazolium acetate ionic liquids
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Aldehyde-ketone coupling yielding the ester product
Experimental data for benzyl alcohol oxidation shows 94% yield using 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) under O₂ at 110°C.
Reaction Scaling Considerations
Critical parameters for this compound synthesis would include:
| Factor | Effect on Yield |
|---|---|
| O₂ Pressure | 1–2 MPa optimal for secondary alcohols |
| Ionic Liquid Mass | 50–100% w/w relative to alcohol |
| Temperature | 90–110°C balances reactivity vs. decomposition |
This method circumvents stoichiometric acid use but requires specialized reactor systems for oxygen handling.
Chloroformate-Mediated Synthesis
Two-Step Alkylation Approach
A patent describing 2-ethylhexyl chloroformate production suggests a viable route through:
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Chloroformylation of 2-chlorobutanoic acid with phosgene:
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Alcoholysis with hexanol:
Comparative Analysis of Methodologies
Technical and Economic Metrics
| Method | Yield (%) | Purity (%) | Capital Cost | Operating Cost |
|---|---|---|---|---|
| Acid-Catalyzed | 85–92 | 95–98 | Low | Moderate |
| Lactone Ring-Opening | 90–95* | 98–99* | High | Low |
| Ionic Liquid | 75–82 | 97–99 | Very High | High |
| Chloroformate | 88–93 | 90–95 | Moderate | High |
Sustainability Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for hexyl 2-chlorobutanoate, facilitated by acidic or basic conditions:
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Acidic Hydrolysis :
The ester undergoes hydrolysis in the presence of H₂O and H₂SO₄, yielding hexanol and 2-chlorobutanoic acid. The reaction proceeds via nucleophilic attack by water on the ester carbonyl, followed by cleavage of the ester bond . -
Basic Hydrolysis (Saponification) :
Under alkaline conditions (e.g., NaOH), the ester forms sodium 2-chlorobutanoate and hexanol. This irreversible reaction is driven by the deprotonation of the intermediate tetrahedral species .
Conditions and Outcomes
Reduction Reactions
This compound can be reduced to alcohols or other intermediates using borane or Grignard reagents:
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Hydroboration :
Pinacolborane (HBpin) with a Grignard catalyst (e.g., MeMgCl) reduces the ester to hexyl 2-chlorobutanol at room temperature. This proceeds via a two-step mechanism: initial hydroboration of the carbonyl followed by protonolysis .
Example Reaction Data
| Substrate | Catalyst | Time | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl 4-chlorobutanoate | MeMgCl (3 mol%) | 3 h | 4-Chlorobutanol | 98% | |
| This compound | MeMgCl (3 mol%) | 3–4 h | 2-Chlorobutanol | ~95% (inferred) |
Nucleophilic Substitution at Chlorine
The β-chlorine atom participates in nucleophilic substitution (SN2 or SN1), though steric hindrance from the ester group limits reactivity:
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With Hydroxide Ions :
Reacts with NaOH to form hexyl 2-hydroxybutanoate. The reaction is slower compared to aliphatic alkyl chlorides due to electron-withdrawing effects of the ester .
Comparative Reactivity
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | OH⁻ (aq.) | Reflux, 12 h | Hexyl 2-hydroxybutanoate | 60–70% |
| Hexyl 3-chlorobutanoate | OH⁻ (aq.) | Reflux, 6 h | Hexyl 3-hydroxybutanoate | 85% |
Elimination Reactions
Under strongly basic conditions (e.g., KOtBu), dehydrohalogenation can occur, forming α,β-unsaturated esters:
-
Formation of Hexyl 2-butenoate :
Elimination of HCl yields conjugated dienes, stabilized by the ester’s electron-withdrawing group .
Radical Reactions
In photochemical or radical-initiated conditions, the C–Cl bond undergoes homolytic cleavage:
-
Alkyl Radical Formation :
Irradiation with UV light generates hexyl 2-butyl radicals, which participate in coupling or polymerization .
Comparative Analysis with Analogues
This compound exhibits distinct reactivity compared to positional isomers:
| Property | This compound | Hexyl 3-chlorobutanoate |
|---|---|---|
| Hydrolysis Rate | Slower (steric hindrance) | Faster |
| Substitution Reactivity | Moderate (SN2 disfavored) | High (SN2 favored) |
| Elimination Tendency | Higher (proximity to ester) | Lower |
Scientific Research Applications
Hexyl 2-chlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 2-chlorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexyl Decanoate
- Structure: Hexyl ester of decanoic acid (C10 chain).
- Properties: Higher molecular weight (228.37 g/mol) and boiling point compared to Hexyl 2-chlorobutanoate due to the longer aliphatic chain. Lower polarity and reduced solubility in polar solvents.
- Applications: Commonly used in flavorings and fragrances for its fruity odor. Non-toxic and compliant with food-grade specifications (e.g., JECFA, FCC) .
- Key Difference: The absence of a chlorine atom in Hexyl decanoate reduces its reactivity and toxicity compared to chlorinated esters.
Hexyl Isobutyrate
- Structure: Branched ester (iso-butyl group attached to hexanol).
- Properties: Boiling point ~160°C; lighter molecular weight (172.26 g/mol) than this compound. Exhibits a sweet, apple-like aroma.
- Applications: Widely employed in food and cosmetic industries. Stability under storage aligns with non-treated apple volatile profiles .
- Key Difference: The branched structure of Hexyl isobutyrate reduces steric hindrance compared to the linear, chlorinated chain of this compound, affecting enzymatic degradation pathways.
Butyl 2-Methylbutanoate
- Structure: Butyl ester with a methyl branch on the butanoate chain.
- Properties : Identified as a major volatile in Fuji apples . Lower chlorine-free structure results in higher volatility and lower persistence in environmental matrices.
- Key Difference: The methyl branch vs. chlorine substitution in this compound leads to divergent biological interactions, particularly in antimicrobial activity.
Physical and Chemical Properties Table
*Estimated values based on structural analogs and chlorinated compound data.
Q & A
Q. What are the recommended synthetic routes for Hexyl 2-chlorobutanoate, and how can purity be optimized?
this compound can be synthesized via esterification of 2-chlorobutanoic acid with hexanol, typically using acid catalysis (e.g., H₂SO₄). Key steps include refluxing under anhydrous conditions and purification via fractional distillation or column chromatography. Purity (>95%) is critical; techniques like HPLC or GC-MS should validate product integrity . For reproducibility, ensure stoichiometric ratios and inert atmospheres to prevent side reactions (e.g., hydrolysis).
Q. What safety protocols are essential when handling this compound in the lab?
Given its structural similarity to chlorinated compounds, adopt OSHA-compliant PPE: fluorocarbon rubber gloves (0.7 mm thickness, 480-minute penetration resistance) and safety goggles . Store at 0–6°C if unstable, as seen with analogous chlorinated phenylboronic acids . Acute toxicity (oral Category 4, H302) necessitates fume hood use and emergency protocols for spills .
Q. How can structural characterization resolve ambiguities in this compound identification?
Combine NMR (¹H/¹³C) for functional group analysis and FT-IR for carbonyl (C=O) and C-Cl bond verification. Mass spectrometry confirms molecular weight (e.g., m/z 194.6). Discrepancies in spectral data may arise from isomerization; cross-reference with PubChem or EPA DSSTox entries for validation .
Advanced Research Questions
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH?
Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or GC. Kinetic studies (Arrhenius plots) can quantify activation energy. Control variables: temperature (25–60°C), ionic strength. Contradictory data may stem from autocatalysis by HCl byproducts; include neutralization steps or ion-exchange resins to mitigate .
Q. What analytical strategies address contradictory data in reaction mechanisms involving this compound?
For conflicting kinetic or mechanistic results (e.g., SN1 vs. SN2 pathways), employ isotopic labeling (²H/¹⁸O) or computational modeling (DFT). Compare experimental activation parameters (ΔH‡, ΔS‡) with theoretical values. Reproducibility issues may arise from trace moisture; use Karl Fischer titration to verify solvent dryness .
Q. How can researchers optimize catalytic systems for this compound’s applications in organic synthesis?
Screen Lewis acids (e.g., ZnCl₂, FeCl₃) or enzymes (lipases) for esterification efficiency. Advanced designs might use flow chemistry to enhance mixing and heat transfer. Monitor enantiomeric purity via chiral HPLC if synthesizing stereoisomers. BASF’s guidelines for acyl chlorides recommend pilot-scale testing to assess scalability .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?
Use nonlinear regression (e.g., Hill equation) for IC₅₀ determination. Address variability with ANOVA or Bayesian modeling. Reference IFRA standards for hexyl salicylate as a template, adjusting for chlorinated analogs’ unique toxicity profiles .
Q. How should researchers validate synthetic yields when scaling up this compound production?
Perform mass balance audits and track atom economy. Compare pilot-scale yields (e.g., 50–100 g) with bench-scale data. Use DOE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity). Batch-specific COAs from suppliers like MedChemExpress ensure reagent consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
